4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 921579-65-9
VCID: VC6165367
InChI: InChI=1S/C22H23N3O4/c1-15-6-4-5-7-18(15)25-20(26)14-19(29-3)21(24-25)22(27)23-13-12-16-8-10-17(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)
SMILES: CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC
Molecular Formula: C22H23N3O4
Molecular Weight: 393.443

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 921579-65-9

Cat. No.: VC6165367

Molecular Formula: C22H23N3O4

Molecular Weight: 393.443

* For research use only. Not for human or veterinary use.

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 921579-65-9

Specification

CAS No. 921579-65-9
Molecular Formula C22H23N3O4
Molecular Weight 393.443
IUPAC Name 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C22H23N3O4/c1-15-6-4-5-7-18(15)25-20(26)14-19(29-3)21(24-25)22(27)23-13-12-16-8-10-17(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)
Standard InChI Key TYDISDZRVAHLPS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is defined by the molecular formula C₂₂H₂₃N₃O₄ and a molecular weight of 393.443 g/mol. Its IUPAC name systematically describes the substituents: a methoxy group at position 4 of the pyridazine ring, an N-linked 2-(4-methoxyphenyl)ethyl carboxamide moiety, and a 2-methylphenyl group at position 1 (Table 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number921579-65-9
Molecular FormulaC₂₂H₂₃N₃O₄
Molecular Weight393.443 g/mol
IUPAC Name4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
SMILESCC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC

The compound’s structure integrates a dihydropyridazine ring, a bicyclic system known for its electron-deficient nature and capacity for hydrogen bonding. The 2-methylphenyl group at position 1 introduces steric bulk, while the 4-methoxy substituent enhances solubility and potential receptor interaction.

Crystallographic and Conformational Insights

While no direct crystallographic data exist for this specific compound, analogous dihydropyridazine derivatives exhibit planar pyridazine rings with torsional angles between 5° and 15° relative to appended aromatic groups . For instance, the related compound 1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid demonstrates near-coplanar alignment between its pyridazine and benzene rings, facilitated by π-π interactions and hydrogen bonding . Such structural features likely persist in the target compound, given its similar substitution pattern.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multi-step organic transformations, as inferred from protocols for analogous dihydropyridazines. A representative pathway includes:

  • Ring Formation: Condensation of a β-keto ester with hydrazine derivatives to construct the dihydropyridazine core.

  • Substituent Introduction: Sequential alkylation and acylation reactions to install the 2-methylphenyl and methoxy groups.

  • Carboxamide Coupling: Reaction of the intermediate carboxylic acid with 2-(4-methoxyphenyl)ethylamine using coupling agents such as EDC or HOBt.

Yield optimization typically requires careful control of reaction conditions. For example, polar aprotic solvents (e.g., DMF) enhance solubility during acylation, while temperatures exceeding 60°C may promote side reactions.

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as primary tools for structural confirmation. Key spectral signatures include:

  • ¹H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy groups, a multiplet at δ 7.2–7.5 ppm for aromatic protons, and a broad peak near δ 8.1 ppm for the carboxamide NH.

  • MS (ESI+): A molecular ion peak at m/z 394.4 [M+H]⁺, consistent with the molecular formula.

Chemical and Physical Properties

Stability and Solubility

While exact solubility data remain unreported, the compound’s methoxy and carboxamide groups suggest moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility. Stability studies on related dihydropyridazines indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at −20°C in inert atmospheres.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Amide Hydrolysis: Susceptibility to cleavage under extreme pH, yielding 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

  • Electrophilic Substitution: Directed by the electron-rich methoxyphenyl groups, enabling halogenation or nitration at the aromatic ring’s para positions.

CompoundCore StructureKey SubstituentsReported Activity
Target CompoundDihydropyridazine2-Methylphenyl, 4-methoxyHypothesized COX-2 inhibition
EVT-3446823Dihydropyridazine4-Methylphenyl, 2-methoxyAnticancer lead
VC6165367Dihydropyridazine2-Methylphenyl, 4-methoxyUnder investigation
WO2017202816A1 Derivatives DihydropyridazineDifluorophenyl, trifluoromethylAntibacterial

The 2-methylphenyl group in the target compound may enhance metabolic stability compared to fluorinated analogues, albeit at the cost of reduced membrane permeability .

Future Directions and Research Gaps

Despite promising structural features, empirical data on the compound’s bioactivity remain sparse. Priority research areas include:

  • In Vitro Screening: Evaluation against cancer cell lines, inflammatory markers, and microbial pathogens.

  • ADMET Profiling: Assessment of absorption, distribution, and toxicity to guide lead optimization.

  • Crystallographic Studies: Resolution of 3D structure to inform structure-activity relationships.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator